molecular formula C8H9IZn B12338836 Zinc,(2,5-dimethylphenyl)iodo-

Zinc,(2,5-dimethylphenyl)iodo-

Cat. No.: B12338836
M. Wt: 297.4 g/mol
InChI Key: ZRSTVQRJJCDLOT-UHFFFAOYSA-M
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Description

Zinc,(2,5-dimethylphenyl)iodo- is a chemical compound with the molecular formula (CH3)2C6H3ZnIThis compound is primarily used as a pharmaceutical intermediate and a Grignard reagent, facilitating the synthesis of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc,(2,5-dimethylphenyl)iodo- typically involves the reaction of 2,5-dimethylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of Zinc,(2,5-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Zinc,(2,5-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxides.

    Reduction: It can be reduced to form zinc metal and other by-products.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .

Scientific Research Applications

Zinc,(2,5-dimethylphenyl)iodo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of therapeutic compounds designed to combat various diseases.

    Industry: It is used in the production of polymers and other complex organic compounds.

Mechanism of Action

The mechanism of action of Zinc,(2,5-dimethylphenyl)iodo- involves its role as a nucleophile in substitution reactions. The zinc atom facilitates the transfer of the 2,5-dimethylphenyl group to the target molecule, forming a new carbon-carbon bond. This process is often catalyzed by palladium in the case of Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Similar Compounds

    Zinc,(2,4-dimethylphenyl)iodo-: Similar in structure but with different methyl group positions.

    Zinc,(3,5-dimethylphenyl)iodo-: Another isomer with methyl groups at different positions.

Uniqueness

Zinc,(2,5-dimethylphenyl)iodo- is unique due to its specific methyl group positions, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain synthetic applications compared to its isomers.

Properties

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

IUPAC Name

zinc;1,4-dimethylbenzene-6-ide;iodide

InChI

InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ZRSTVQRJJCDLOT-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Zn+2].[I-]

Origin of Product

United States

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